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molecular formula C7H10N2O4 B1366438 (R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate CAS No. 159213-18-0

(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

Cat. No. B1366438
M. Wt: 186.17 g/mol
InChI Key: PJMURKYAHVPDLH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003808B2

Procedure details

To a solution of the compound of Example 1 (496 mg) in acetic acid (15 ml) was added platinum oxide (102 mg). This mixture was stirred vigorously at 50° C. under hydrogen (atmospheric pressure) for 6 hours. During this reaction, to remove carbon dioxide generated with the progress of the reaction, the gas in the reactor was replaced with hydrogen gas several times. The reaction mixture was filtered through a Celite pad and then the Celite was washed with a small amount of acetic acid. The filtrate combined with the washers was concentrated and to the resulting residue was added toluene to remove azeotropically the residual acetic acid and then the mixture was concentrated again. To the residue was added ethyl acetate and the insoluble material was filtered off, and then the ethyl acetate solution was concentrated to give a crude product which was then purified by a flash column chromatography (chloroform:methanol=30:1) to give the desired product (126 mg, 64%) as crystal. 1H NMR (CDCl3) data of this product were consistent with those of an optical active substance described in J. Med. Chem., 1998, 41, p. 4118 to 4129.
Name
compound
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C(OC([N:11]([C:23]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])NC(OCC1C=CC=CC=1)=O)=O)C1C=CC=CC=1.[H][H]>C(O)(=O)C.[Pt]=O>[NH2:11][C:23]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:27][C:26](=[O:28])[NH:25][C:24]1=[O:29]

Inputs

Step One
Name
compound
Quantity
496 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(NC(=O)OCC1=CC=CC=C1)C1(C(NC(C1)=O)=O)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
102 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred vigorously at 50° C. under hydrogen (atmospheric pressure) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During this reaction
CUSTOM
Type
CUSTOM
Details
to remove carbon dioxide
CUSTOM
Type
CUSTOM
Details
generated with the progress of the reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the Celite was washed with a small amount of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated and to the resulting residue
ADDITION
Type
ADDITION
Details
was added toluene
CUSTOM
Type
CUSTOM
Details
to remove azeotropically the residual acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was then purified by a flash column chromatography (chloroform:methanol=30:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1(C(NC(C1)=O)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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